molecular formula C9H9N3O2S2 B14960189 1-phenyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide

1-phenyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide

Cat. No.: B14960189
M. Wt: 255.3 g/mol
InChI Key: CGGKJZCMTJCMNK-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-phenyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide typically involves the reaction of 1,3,4-thiadiazole derivatives with sulfonamide precursors. One common method includes the reaction of 1,3,4-thiadiazole-2-amine with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Phenyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

1-Phenyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-phenyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential bacterial proteins by binding to key enzymes involved in the process. In anticancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

1-Phenyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its combination of the thiadiazole ring with a sulfonamide group, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H9N3O2S2

Molecular Weight

255.3 g/mol

IUPAC Name

1-phenyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide

InChI

InChI=1S/C9H9N3O2S2/c13-16(14,12-9-11-10-7-15-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,11,12)

InChI Key

CGGKJZCMTJCMNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=NN=CS2

Origin of Product

United States

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